Phenyl 5-((tert-butyldimethylsilyloxy)methyl)pyridin-2-ylcarbamate
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Overview
Description
Phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a tert-butyl(dimethyl)silyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine and tert-butyl(dimethyl)silyl chloride.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the pyridine intermediate with phenyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the carbamate group.
Substitution: New compounds with different functional groups replacing the carbamate group.
Scientific Research Applications
Phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Phenyl N-[tert-butoxycarbonyl]carbamate: Another carbamate used as a protecting group for amines.
Phenyl N-[carboxybenzyl]carbamate: Used in peptide synthesis and can be removed by catalytic hydrogenation.
Phenyl N-[fluorenylmethoxycarbonyl]carbamate: Commonly used in solid-phase peptide synthesis.
Uniqueness
Phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate is unique due to the presence of the tert-butyl(dimethyl)silyl group, which provides additional stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic synthesis where multiple protecting groups are required .
Properties
Molecular Formula |
C19H26N2O3Si |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
phenyl N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C19H26N2O3Si/c1-19(2,3)25(4,5)23-14-15-11-12-17(20-13-15)21-18(22)24-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,20,21,22) |
InChI Key |
QTSRCVKWECJDJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CN=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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